3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 1H-indol-6-yl group and at the 5-position with a propanamide moiety. The amide nitrogen is further functionalized with a tetrahydro-2H-pyran-4-ylmethyl group. The 1,2,4-oxadiazole ring is a heterocycle known for metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry . The indole substituent may contribute to π-π stacking interactions in biological targets, while the tetrahydro-2H-pyran group could enhance solubility compared to purely lipophilic substituents .
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(oxan-4-ylmethyl)propanamide |
InChI |
InChI=1S/C19H22N4O3/c24-17(21-12-13-6-9-25-10-7-13)3-4-18-22-19(23-26-18)15-2-1-14-5-8-20-16(14)11-15/h1-2,5,8,11,13,20H,3-4,6-7,9-10,12H2,(H,21,24) |
InChI Key |
HGUROXQPSYVLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves multiple steps:
-
Formation of the Indole Moiety: : The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. For instance, starting from 3,4-dimethylaniline, nitration, diazotization, and bromination can yield an intermediate that undergoes cyclization to form the indole ring .
-
Construction of the Oxadiazole Ring: : The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step typically requires the use of dehydrating agents like phosphorus oxychloride (POCl3) under reflux conditions .
-
Attachment of the Tetrahydropyran Group: : The tetrahydropyran group can be introduced through nucleophilic substitution reactions. For example, tetrahydropyran-4-ylmethyl chloride can react with an appropriate nucleophile to form the desired product .
-
Final Coupling: : The final step involves coupling the indole-oxadiazole intermediate with the tetrahydropyran derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The indole moiety undergoes selective oxidation at the pyrrole ring. Common oxidants and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Aqueous acidic medium (H₂SO₄), 60°C | Indole-2,3-dione derivative | 65–72% |
| Chromium trioxide (CrO₃) | Acetic acid, reflux | 6-Hydroxyindole intermediate | 58–63% |
| Hydrogen peroxide (H₂O₂) | Methanol, room temperature | Epoxidation at adjacent alkene (if present) | N/A |
Key Observations :
-
KMnO₄ selectively oxidizes the indole's C2–C3 bond without affecting the oxadiazole ring.
-
CrO₃ produces hydroxylated derivatives, useful for further functionalization.
Reduction Reactions
The oxadiazole ring is susceptible to hydrogenation, while the indole and tetrahydropyran groups remain intact:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 80°C | 5-Amino-1,2,4-oxadiazole derivative | Retains stereochemistry |
| Sodium borohydride (NaBH₄) | THF, 0°C | Partial reduction of amide to alcohol | Low yield (≤30%) |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether | Over-reduction of oxadiazole to amine | Avoided in synthesis |
Mechanistic Insight :
-
Catalytic hydrogenation cleaves the N–O bond in the oxadiazole ring, yielding a primary amine.
Substitution Reactions
The tetrahydropyran group participates in nucleophilic substitutions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Amines (e.g., NH₃) | DMSO, 100°C | N-Alkylated tetrahydropyran derivatives | Bioactivity modulation |
| Thiols (e.g., HSCH₂CO₂H) | Acetonitrile, reflux | Thioether-linked analogs | Enhanced solubility |
| Halides (e.g., KI) | Phase-transfer catalysis | Halo-substituted intermediates | Cross-coupling precursors |
Critical Parameters :
-
Steric hindrance from the tetrahydropyran group limits reactivity at the methyl position.
-
Polar aprotic solvents (e.g., DMSO) improve nucleophilicity and reaction rates.
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions under specific conditions:
| Reaction Partner | Conditions | Product | Significance |
|---|---|---|---|
| Nitrile oxides | Toluene, 120°C | 1,2,4-Oxadiazolo[3,2-c]indole | Novel heterocyclic systems |
| Azides | Cu(I) catalysis | Triazole-fused derivatives | Click chemistry applications |
Challenges :
-
Competing decomposition of oxadiazole occurs above 150°C.
Stability and Degradation Pathways
The compound degrades under harsh conditions:
| Stressor | Conditions | Degradation Product | Mechanism |
|---|---|---|---|
| Strong acid (HCl) | Aqueous HCl, 70°C | Indole-6-carboxylic acid | Hydrolysis of oxadiazole |
| UV light | 254 nm, 24h | Radical-mediated dimerization | Photodegradation |
| Base (NaOH) | Methanol, reflux | Tetrahydropyran cleavage | SN2 displacement |
Stabilization Strategies :
-
Storage under inert gas (N₂/Ar) prevents oxidative degradation.
-
Buffered solutions (pH 6–7) minimize hydrolysis.
Synthetic Utility in Analog Development
Reaction data inform the design of analogs with tailored properties:
| Analog Structure | Key Reaction | Bioactivity Improvement |
|---|---|---|
| Oxadiazole → Thiadiazole | Sulfur substitution | Enhanced antimicrobial activity |
| Tetrahydropyran → Piperidine | Ring-expansion | Improved BBB penetration |
| Indole → Azaindole | Palladium-catalyzed coupling | Selective kinase inhibition |
Case Study :
Scientific Research Applications
Anticancer Properties
Research indicates that compounds featuring indole and oxadiazole rings exhibit promising anticancer activity. For instance, similar compounds have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating signaling pathways associated with inflammation. Its structural components allow it to interact with various receptors and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Anticancer Activity
A study investigated the anticancer effects of similar oxadiazole derivatives against multiple cancer cell lines. Results showed that these compounds could inhibit cell growth significantly (up to 86% in some cases), highlighting the potential of oxadiazole-containing compounds in cancer therapy .
Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory capabilities of indole derivatives. The findings suggested that these compounds could effectively reduce inflammation markers in vitro by inhibiting specific pathways involved in inflammatory responses.
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,2,4-oxadiazole derivatives reported in the literature, focusing on structural features, synthetic yields, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations
Oxadiazole Substituents: The target compound’s indole group distinguishes it from derivatives with aryl (e.g., 6a, 6b) or alkyl (e.g., Z2194302854) substituents. The sulfonylmethyl group in G729-0955 () introduces steric bulk and electron-withdrawing effects, which could reduce metabolic stability compared to the indole’s planar structure .
Amide Modifications :
- The tetrahydro-2H-pyran (THP) group in the target compound likely improves aqueous solubility relative to carbazole (6a–e, ) or fluorophenyl (G729-0955) moieties. Carbazole’s extended aromatic system may increase lipophilicity and CNS penetration but reduce solubility .
- Z2194302854 () features a pyrimidine-pyrazole amide, which could enhance binding to kinase targets due to its heteroaromatic nature .
Synthetic Accessibility :
- Yields for analogous compounds vary: Z2194302854 was synthesized in 47% yield (), while CB2-selective derivatives () required multi-step protocols with unstated yields. The THP group in the target compound may necessitate specialized coupling reagents for amide bond formation.
Biological Implications :
- CB2-selective compounds () demonstrate the importance of aryl substituents in receptor targeting. The indole group in the target compound could similarly modulate selectivity for serotonin or kinase receptors.
- Fluorine in G729-0955 () and 6b () may enhance metabolic stability but risks reducing solubility .
Biological Activity
The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is an organic molecule that features an indole moiety and an oxadiazole ring, linked through a propanamide functional group. This structural configuration suggests potential pharmacological activities, particularly in medicinal chemistry and drug development.
The molecular formula for this compound is , with a molecular weight of approximately 360.41 g/mol. The presence of diverse functional groups enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.41 g/mol |
| LogP | 3.5708 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Biological Activity
Research indicates that compounds containing both indole and oxadiazole functionalities often exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inhibiting specific protein interactions involved in tumor progression .
- Anti-inflammatory Properties : The compound may act as an inhibitor of TNFα and TNFR1 interactions, which are critical in inflammatory responses .
- Antimicrobial Effects : Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity against various pathogens .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Indole Derivatives : A series of indole-based oxadiazoles were tested for anticancer properties, revealing significant inhibitory effects on colon carcinoma cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
- Anti-inflammatory Research : In silico studies identified potential inhibitors for TNFα and TNFR1 complexes, showing promise as anti-inflammatory agents .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : Molecular docking studies suggest that the indole moiety forms hydrogen bonds with key residues in target proteins, enhancing its inhibitory activity against enzymes involved in disease pathways .
- Reactivity : The oxadiazole ring can undergo nucleophilic substitutions and cycloadditions, facilitating the formation of derivatives with enhanced biological properties.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin | Thioxothiazolidin ring | Broad-spectrum antimicrobial activity |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide | Similar thiadiazole moiety | Potential anti-inflammatory properties |
| 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides | Various substitutions on propanamide | Enhanced binding affinity to targets |
Q & A
Q. How do interdisciplinary approaches (e.g., chemical engineering, computational chemistry) accelerate discovery?
- Methodology :
- Process intensification : Use membrane reactors for continuous synthesis, reducing reaction time by 40% .
- Machine learning : Train models on reaction datasets (e.g., USPTO) to predict optimal conditions for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
